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Cat. No.: S11145206
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Chemical Profile and Key Data

This compound, also known as Velnacrine or Hydroxytacrine maleate, is a cholinesterase inhibitor that was

investigated as a potential therapeutic for Alzheimer's disease. It is a monohydroxylated metabolite of

tacrine, developed to offer a similar pharmacological profile with reduced toxicity [1] [2].

Table 1: Key Chemical and Physical Properties

Property Value / Description

CAS Number (free base) 124027-47-0 [3]

CAS Number (maleate salt) 118909-22-1 [2]

Molecular Formula (maleate) C17H18N2O5 [2]

Molecular Weight (maleate) 330.34 g/mol [2]

Melting Point (maleate) 171-173 °C [2]

Solubility Soluble in DMSO, methanol; slightly soluble in chloroform [2]
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Property Value / Description

Storage Sealed in dry, 2-8°C [2]

Table 2: Biological Activity and Pharmacological Data

Parameter Value / Finding

Primary Target Acetylcholinesterase (AChE) [1] [3]

In vitro IC₅₀ for AChE 3.27 μM [3]

In vivo Model Efficacy Active in reversing scopolamine-induced memory impairment in mice and

cognitive deficits in rats with ibotenic acid lesions [1]

Toxicity (Acute, LD₅₀
in mice)

136 mg/kg (oral); 162 mg/kg (intraperitoneal) [2]

Key Advantage vs.
Tacrine

Significantly lower acute toxicity in rodent models and no measurable liver

toxicity in humans [1] [2]

Clinical Trial Phase
(as of 1989)

Phase II (Velnacrine, HP-029) [1]

Synthesis and Preparation Protocols

Core Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol

The synthesis begins with the reduction of a tetrahydroacridinone precursor [2].

Reaction Setup: A suspension of 5.00 g of 9-amino-3,4-dihydroacridin-1(2H)-one in 100 mL of

tetrahydrofuran is prepared and mechanically stirred under a cooled condition (-5°C) [2].
Reduction: 21.4 mL of a 1.1 M solution of lithium aluminum hydride (LiAlH₄) in ether is added

dropwise to the stirred suspension [2].
Reaction Completion: The mixture is stirred for an additional 2 hours at the low temperature, with

reaction completion monitored by thin-layer chromatography [2].
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Work-up:

The excess LiAlH₄ is carefully neutralized with saturated ammonium chloride (NH₄Cl) solution
[2].

The resulting salts are dissolved by adding 30% potassium hydroxide [2].
The crude solid product is filtered off, rinsed with water, and then dissolved in 3 N hydrochloric

acid. Any insoluble salts are removed by filtration [2].
The acidic solution is washed with ethyl acetate and then basified to pH 9 with 10% sodium

hydroxide, precipitating the product [2].
Isolation: The precipitated 9-amino-1,2,3,4-tetrahydroacridin-1-ol (free base) is collected via

filtration, washed with water, and dried under vacuum at 80°C overnight. This process yields
approximately 4.15 g (82%) of the product [2].

Preparation of the Maleate Salt

The free base is converted to its maleate salt for pharmaceutical use [2]. The procedure involves forming a

salt from the free base and maleic acid in a suitable solvent, followed by recrystallization to obtain the final

product with a melting point of 171-173°C [2].

Alternative Synthesis of the Tacrine Core

For context, an efficient, one-step synthesis of the related compound 9-amino-1,2,3,4-tetrahydroacridine

(Tacrine) is documented in a patent and can be adapted. This method offers high yield and is suitable for

commercial production [4].

Initial Reaction: A mixture of 2-aminobenzonitrile (6.67 g) in xylenes (66.7 mL) with a catalytic
amount of p-toluenesulfonic acid monohydrate (0.213 g) is heated to reflux [4].

Cyclization: At reflux, a solution of cyclohexanone (8.78 mL) in xylenes (8.8 mL) is added dropwise
with azeotropic removal of water. The mixture is refluxed for about 10 hours [4].

Salt Formation and Completion: The mixture is cooled, a further 1.5 equivalents of p-
toluenesulfonic acid monohydrate is added, and refluxing continues for another 5 hours. The tacrine
p-toluenesulfonate salt precipitates upon cooling and is isolated by filtration [4].
Basification to Free Base: The salt is partitioned between dichloromethane and 5% aqueous

sodium hydroxide. The organic layer is separated, washed with water, treated with activated charcoal
and potassium carbonate, filtered, and concentrated to yield the pure tacrine free base in over 93%

yield [4].

The workflow for this alternative synthesis is as follows:
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Start Reaction

2-Aminobenzonitrile
Catalyst: p-TsOH·H₂O

Solvent: Xylenes

Heat to Reflux

Add Cyclohexanone
Azeotropic Water Removal

Reflux for 10h

Add More p-TsOH·H₂O
Reflux for 5h

Cool & Filter
Isolate Tacrine p-TsOH Salt

Basify with NaOH
Extract with CH₂Cl₂

Wash, Dry, Concentrate
>93% Yield Tacrine Free Base

Click to download full resolution via product page

Synthesis workflow for 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) via a one-step, high-yield process [4].
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Biological Mechanism and Experimental Evaluation

Velnacrine maleate's primary mechanism is the reversible inhibition of acetylcholinesterase (AChE) in the

brain, increasing acetylcholine levels and enhancing cholinergic neurotransmission [1] [3]. This mechanism

is central to its potential for treating Alzheimer's disease.

Table 3: Key In Vivo Experimental Models and Protocols

Model / Assay Protocol Summary Key Outcome / Measurement

Scopolamine-
Induced Memory
Impairment

Mice are administered scopolamine to

induce memory deficits in a passive
dark-avoidance paradigm. Test

compound is administered prior to or
post training.

Reversal of memory impairment is

measured by increased retention
latency at 24 hours, indicating

cognitive improvement [1].

Nucleus Basalis
Lesion Model

Ibotenic acid lesions are made in the
nucleus basalis magnocellularis of rats

to create a cholinergic deficit.
Compounds are tested for their effect

on a one-trial dark-avoidance task.

Improvement in the 72-hour retention
deficit is evaluated, modeling cognitive

enhancement in a more chronic
neurodegenerative setting [1].

In Vitro
Transmitter
Uptake Inhibition

Synaptosomal preparations are used to

measure the uptake of radiolabeled
neurotransmitters (e.g., noradrenaline,

dopamine) in the presence of the test
compound.

IC₅₀ values are calculated from dose-

response curves. Velnacrine showed
potent inhibition of noradrenaline (IC₅₀

0.070 µM) and dopamine (IC₅₀ 0.30
µM) uptake [1].

The compound's multifaceted mechanism of action in the context of Alzheimer's disease can be visualized as

follows:
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Velnacrine

Inhibits AChE Inhibits Monoamine Uptake

Increased Synaptic ACh

Improved Cognitive Function

Increased Noradrenaline
and Dopamine
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Proposed multi-target mechanism of action for Velnacrine maleate, contributing to its cognitive-enhancing

effects [1].

The information presented should provide a solid foundation for your research and development work. The

synthesis protocols are detailed, and the biological data confirms its relevant pharmacological profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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amino-1-2-3-4-tetrahydroacridin-1-ol-maleate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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